molecular formula C19H18N4O4S B2801451 1-benzyl-N-(3-methanesulfonamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1251609-59-2

1-benzyl-N-(3-methanesulfonamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2801451
CAS RN: 1251609-59-2
M. Wt: 398.44
InChI Key: OGOBBXUOPOKVRP-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-methanesulfonamidophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

One research avenue involves the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. This process, facilitated by reactions with nitrogen-containing 1,4- and 1,5-binucleophiles, highlights the compound's versatility in forming complex heterocyclic structures (V. Britsun et al., 2009).

Potential Biological Activity

Further investigations delve into the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds showing antimicrobial activity against various pathogens. This synthesis pathway showcases the bioactive potential of derivatives, suggesting their utility in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Another study outlines the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, underlining the strategic modifications at the molecular level to enhance or diversify biological activity (R. S. Shainova et al., 2019).

Novel Synthesis Approaches

Research on new synthesis methodologies for 1,3,5-oxadiazine derivatives, featuring potential biologically active compounds, exemplifies innovative approaches to constructing complex molecules, laying groundwork for future pharmaceutical developments (Biointerface Research in Applied Chemistry, 2022).

Heterocyclic Chemistry Contributions

The design and synthesis of novel heterocyclic ring systems, such as 3,4-Dihydro-2-methyl-3-oxo-N-aryl-2H-[1]benzothieno[3,2‐e]1,2‐thiazine-4-carboxamide 1,1‐Dioxides, demonstrate the intricate chemistry involved in creating new compounds with potential pharmacological applications (A. Marfat et al., 1988).

properties

IUPAC Name

1-benzyl-N-[3-(methanesulfonamido)phenyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-28(26,27)22-16-9-5-8-15(12-16)20-19(25)17-10-11-18(24)23(21-17)13-14-6-3-2-4-7-14/h2-12,22H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOBBXUOPOKVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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